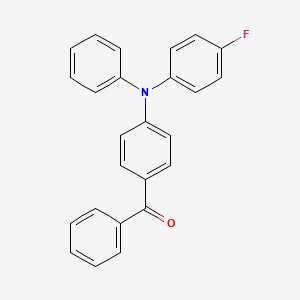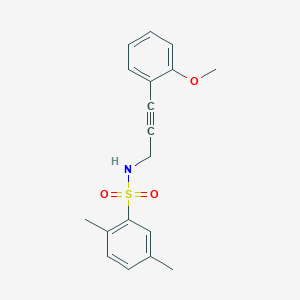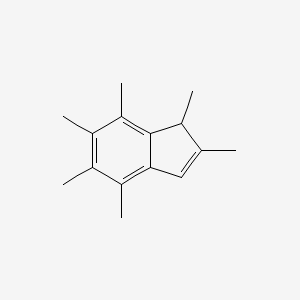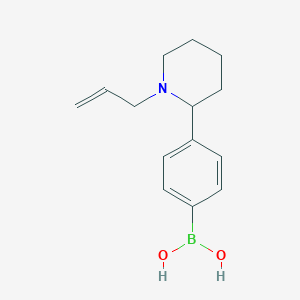
N-(4-benzoylphenyl)-4-fluoro-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a fluorophenyl group, a phenylamino group, and a phenyl group attached to a central methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone typically involves the reaction of 4-fluoroaniline with benzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Shares the central ketone structure but lacks the fluorophenyl and phenylamino groups.
Fluorobenzene: Contains the fluorophenyl group but lacks the ketone and phenylamino groups.
Diphenylamine: Contains the phenylamino group but lacks the ketone and fluorophenyl groups.
Uniqueness
(4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone is unique due to the combination of its fluorophenyl, phenylamino, and phenyl groups attached to a central methanone structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H18FNO |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[4-(N-(4-fluorophenyl)anilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C25H18FNO/c26-21-13-17-24(18-14-21)27(22-9-5-2-6-10-22)23-15-11-20(12-16-23)25(28)19-7-3-1-4-8-19/h1-18H |
InChI Key |
LPGSLVQHDLDRMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119564.png)
![3-(Thiophen-2-yl)benzo[b]thiophene](/img/structure/B14119568.png)
![3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)

![D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14119581.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14119602.png)
![2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid](/img/structure/B14119615.png)





